molecular formula C14H13F3N4O2 B2410822 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea CAS No. 2415469-75-7

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea

Katalognummer B2410822
CAS-Nummer: 2415469-75-7
Molekulargewicht: 326.279
InChI-Schlüssel: JFODEOQIQFMBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Wirkmechanismus

The mechanism of action of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves the inhibition of BTK, ITK, and JAK3 kinases. BTK is a crucial kinase that plays a role in the activation of B-cells, which are responsible for the production of antibodies. Inhibition of BTK can lead to the suppression of autoimmune diseases like rheumatoid arthritis and lupus. ITK is a kinase that plays a role in the activation of T-cells, which are responsible for the regulation of immune responses. Inhibition of ITK can lead to the suppression of T-cell-mediated autoimmune diseases like multiple sclerosis. JAK3 is a kinase that plays a role in the activation of various cytokine receptors, which are responsible for the regulation of immune responses. Inhibition of JAK3 can lead to the suppression of various inflammatory diseases and cancers.
Biochemical and Physiological Effects:
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cells like chronic lymphocytic leukemia (CLL) cells and mantle cell lymphoma (MCL) cells. It has also been shown to suppress the production of various cytokines like interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are responsible for the regulation of immune responses and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea in lab experiments include its potent inhibitory effects on various kinases, its ability to suppress autoimmune diseases and cancers, and its significant biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.

Zukünftige Richtungen

The future directions for the research on 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea include the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases, the determination of the safety and efficacy of this compound in clinical trials, and the identification of new therapeutic applications for this compound in the treatment of various diseases.

Synthesemethoden

The synthesis of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves the reaction of 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid with 2-aminoethyl phenyl carbamate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various kinases like Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the regulation of immune responses and their inhibition can lead to the suppression of various autoimmune diseases and cancers.

Eigenschaften

IUPAC Name

1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-6-7-12(22)21(20-11)9-8-18-13(23)19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFODEOQIQFMBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.